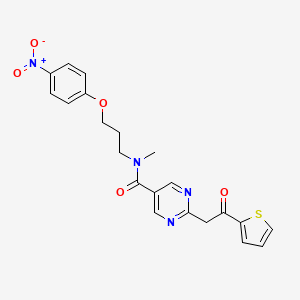
AChE-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-22 is a compound known for its selective inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. This compound has shown promise in Alzheimer’s disease research due to its ability to increase acetylcholine levels in the brain, thereby improving cognitive function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AChE-IN-22 can be synthesized through radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically involve heating the reactants in an appropriate solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
AChE-IN-22 has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition and to develop new inhibitors.
Biology: Investigated for its effects on acetylcholine levels and neurotransmission in biological systems.
Mecanismo De Acción
AChE-IN-22 exerts its effects by selectively inhibiting acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound that inhibits acetylcholinesterase and also modulates nicotinic receptors.
Uniqueness
AChE-IN-22 is unique due to its selective inhibition of acetylcholinesterase with minimal effects on butyrylcholinesterase. This selectivity makes it a promising candidate for Alzheimer’s disease research, as it may offer fewer side effects compared to less selective inhibitors .
Propiedades
Fórmula molecular |
C21H20N4O5S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-methyl-N-[3-(4-nitrophenoxy)propyl]-2-(2-oxo-2-thiophen-2-ylethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H20N4O5S/c1-24(9-3-10-30-17-7-5-16(6-8-17)25(28)29)21(27)15-13-22-20(23-14-15)12-18(26)19-4-2-11-31-19/h2,4-8,11,13-14H,3,9-10,12H2,1H3 |
Clave InChI |
FJTAEXLOOHICDN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CN=C(N=C2)CC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


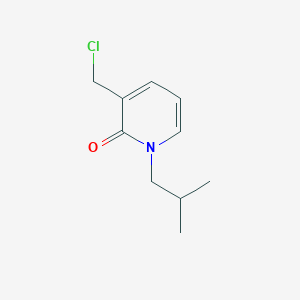
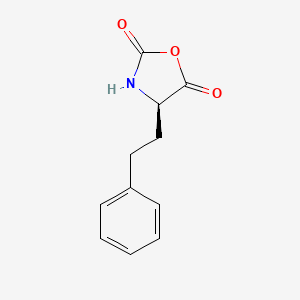
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
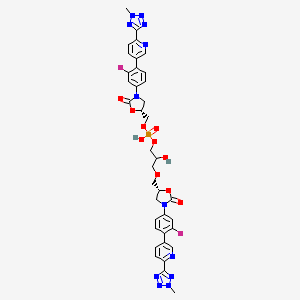
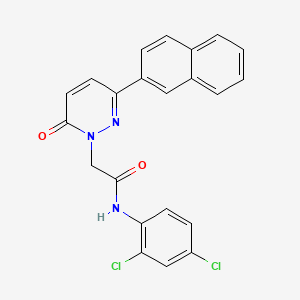

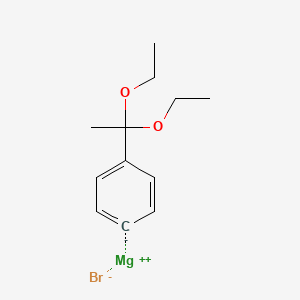
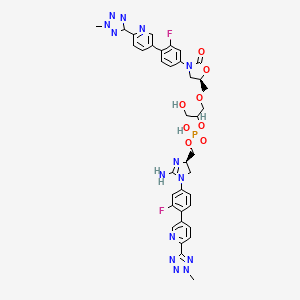
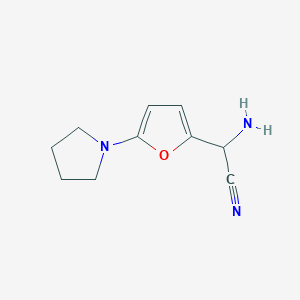
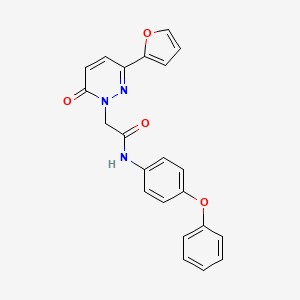


![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)

